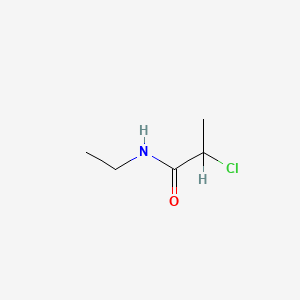

2-chloro-N-ethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESXWKTXWDVKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987130 | |

| Record name | 2-Chloro-N-ethylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67791-81-5 | |

| Record name | 2-Chloro-N-ethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67791-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-ethylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067791815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-ethylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

potential applications of "2-chloro-N-ethylpropanamide" in organic synthesis

Executive Summary

2-Chloro-N-ethylpropanamide (CAS: 67791-81-5) represents a versatile bifunctional electrophile in organic synthesis.[1] Structurally characterized by an activated

This guide provides a rigorous technical analysis of its reactivity profiles, validated experimental protocols, and mechanistic pathways, designed for application scientists and medicinal chemists.

Chemical Profile & Reactivity Landscape

The molecule possesses two distinct sites of reactivity, though the

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 67791-81-5 |

| Molecular Formula | |

| Molecular Weight | 135.59 g/mol |

| Physical State | Solid/Crystalline powder (typically) |

| Primary Reactivity | |

| Secondary Reactivity | Amide Hydrolysis (Acidic/Basic conditions) |

Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Core Application: Synthesis of -Amino Amides

The most robust application of this compound is its conversion into

Mechanistic Insight: The Finkelstein Modification

While the

-

Problem: Direct reaction with secondary amines can be sluggish, leading to side reactions (elimination).

-

Solution: Addition of catalytic Potassium Iodide (KI). The iodide displaces the chloride to form a transient, highly reactive

-iodo intermediate, which reacts rapidly with the amine (

Figure 2: Catalytic cycle for the Finkelstein-assisted amination.

Experimental Protocol: Synthesis of N-ethyl-2-(piperidin-1-yl)propanamide

Objective: To synthesize a tertiary amino-amide derivative using piperidine as a model nucleophile.

Reagents:

-

This compound (1.0 eq, 10 mmol)

-

Piperidine (1.2 eq, 12 mmol)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Acetonitrile (MeCN) (dry, 30 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.36 g) in dry MeCN (30 mL).

-

Addition: Add anhydrous

(2.76 g) followed by catalytic KI (166 mg). Finally, add piperidine (1.02 g/1.18 mL) dropwise via syringe. -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

, -

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the residue in DCM (20 mL) and wash with water (

) to remove residual salts/amine. Dry over

Validation Criteria:

-

1H NMR: Look for the disappearance of the

-CH quartet at ~4.4 ppm (Cl-CH) and appearance of a new signal upfield (~3.0-3.5 ppm) corresponding to the N-CH-CO proton. -

Yield: Expected range 75-90%.

Heterocyclic Synthesis: 1,3-Oxazoles

-Haloamides are precursors to 1,3-oxazoles, a scaffold prevalent in antibiotics and antifungal agents. The reaction typically involves cyclization with thioamides or similar nucleophiles.Mechanistic Pathway

The synthesis often proceeds via a Hantzsch-type cyclization or a modified Bredereck synthesis. The

Protocol: Synthesis of Trisubstituted Oxazoles

Context: Reaction with a thioamide (e.g., thiobenzamide) to form a 2-phenyl-4-methyl-5-(ethylamino)oxazole derivative (or tautomer depending on substitution).

-

Reactants: Mix this compound (10 mmol) with Thiobenzamide (10 mmol) in Ethanol (20 mL).

-

Conditions: Reflux for 4-6 hours.

-

Mechanism: Initial S-alkylation of the thioamide by the

-chloro amide, followed by cyclodehydration. -

Note: This reaction is sensitive to steric bulk. The N-ethyl group on the amide facilitates solubility but may influence the regioselectivity of ring closure compared to primary amides.

Agrochemical Applications

While pharmaceutical applications focus on the amino-amide motif, the agrochemical industry utilizes

-

Mode of Action: Many chloroacetamide-class herbicides inhibit Very Long Chain Fatty Acid (VLCFA) elongases.

-

Relevance: this compound is structurally homologous to Napropamide (N,N-diethyl-2-(1-naphthyloxy)propanamide) precursors.

-

Research Utility: It serves as a simplified model compound for testing hydrolytic stability of the amide bond in soil-mimetic conditions or for synthesizing metabolite standards for environmental impact studies.

Safety & Handling

Hazard Class: Alkylating Agent.

-

Toxicity: Harmful if swallowed (Acute Tox. 4). Potential skin and eye irritant.

-

Specific Risk: As an

-haloamide, it acts as an alkylating agent. It can alkylate DNA bases or proteins (cysteine residues). -

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Neutralization: Spills should be treated with dilute ammonia or aqueous sodium hydroxide to hydrolyze the active chloride before disposal.

References

-

PubChem. (n.d.).[1][2] this compound (CID 105620). National Library of Medicine. Retrieved from [Link]

- Eames, J., et al. (2000). Efficient Synthesis of -Amino Amides via Nucleophilic Substitution. Journal of Chemical Research. (General reference for -haloamide substitution).

-

Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles.[3][4][5][6] Retrieved from [Link]

-

ResearchG

-Chloroamides in Water. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-ethylhexanamide | C8H16ClNO | CID 62225314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijmpr.in [ijmpr.in]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

"2-chloro-N-ethylpropanamide" as a chemical intermediate

Role: Chemical Intermediate & Electrophilic Scaffold

CAS: 67791-81-5 | Formula:

Executive Summary & Molecular Architecture

2-chloro-N-ethylpropanamide is a specialized

-

The Amide Backbone: Provides hydrolytic stability and hydrogen-bonding capability, essential for biological molecular recognition.

-

The

-Chloro Motif: Acts as a tunable leaving group for nucleophilic substitution (

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its role as a precursor for

Physicochemical Profile

| Property | Value | Note |

| Molecular Weight | 135.59 g/mol | |

| Physical State | Solid (low melting) or Oil | Depends on purity/temperature. |

| Melting Point | ~35–40 °C | Estimated based on homologues; often supercools to oil. |

| Solubility | DCM, EtOAc, Ethanol | Poorly soluble in water; hydrolyzes slowly. |

| Reactivity Class | Alkylating Agent | High Alert: Potential skin sensitizer. |

Synthesis Protocol: Acylation Route

The most robust synthesis involves the nucleophilic acyl substitution of 2-chloropropanoyl chloride with ethylamine. This method is preferred over coupling reagents (EDC/NHS) due to atom economy and scalability.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

2-Chloropropanoyl chloride (1.0 equiv)

-

Ethylamine (2.0 M in THF or aqueous 70%) (1.1 equiv)

-

Triethylamine (

) or -

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with

. -

Solvation: Dissolve 2-chloropropanoyl chloride (e.g., 50 mmol) in anhydrous DCM (100 mL). Cool to 0°C (ice bath).

-

Causality: Cooling is critical to prevent bis-acylation or polymerization side reactions.

-

-

Addition: Mix Ethylamine and

in a separate vessel. Add this mixture dropwise to the RBF over 30 minutes.-

Observation: White precipitate (

) will form immediately.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup (Self-Validating Step):

-

Filter off the solid salts.

-

Wash the organic filtrate with 1M HCl (2x 50mL). Reason: Removes unreacted ethylamine.

-

Wash with Sat.

(2x 50mL). Reason: Removes unreacted acid chloride (hydrolyzed to acid). -

Dry over

, filter, and concentrate in vacuo.

-

Process Visualization

Figure 1: Synthesis workflow ensuring removal of nucleophilic and electrophilic impurities.

Mechanistic Reactivity & Downstream Applications

Once synthesized, this compound serves as a "warhead" or scaffold. Its reactivity is dominated by the

The "Dual Electrophile" Challenge

While the amide carbonyl is electrophilic, it is significantly less reactive than the

Primary Application: Synthesis of N-Ethyl-Alaninamides

This intermediate allows for the construction of complex peptidomimetics or local anesthetic analogues (structurally related to Prilocaine) via

General Protocol for Substitution:

-

Dissolve this compound in Acetonitrile (MeCN) .

-

Add nucleophile (e.g., Piperidine, Morpholine, or a primary amine) (1.5 equiv).

-

Add KI (0.1 equiv) (Finkelstein Catalyst).

-

Mechanistic Insight: KI converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, accelerating the reaction rate significantly.

-

-

Reflux (60-80°C) for 4–12 hours.

Reactivity Pathways Diagram

Figure 2: Divergent reactivity pathways. The SN2 pathway is the primary target for drug synthesis.

Quality Control & Validation

Trustworthiness in chemical synthesis requires rigorous characterization.

NMR Validation (Predicted)

-

1H NMR (CDCl3, 400 MHz):

-

1.18 (t, 3H,

-

1.70 (d, 3H,

-

3.35 (dq, 2H,

-

4.45 (q, 1H,

-

6.80 (br s, 1H,

-

1.18 (t, 3H,

-

Interpretation: The quartet at 4.45 ppm is diagnostic for the

-proton next to the chlorine. If this shifts upfield to ~3.5 ppm after reaction with an amine, substitution was successful.

Impurity Profile

| Impurity | Origin | Detection | Removal |

| Ethylamine | Excess reagent | NMR (High field triplet/quartet) | Acid wash (1M HCl) |

| 2-Chloropropanoic acid | Hydrolysis of starting material | NMR (Acid peak >10ppm) | Base wash (NaHCO3) |

| N-ethylacrylamide | Elimination byproduct | NMR (Vinylic protons 5.5-6.5 ppm) | Recrystallization/Column |

Safety & Handling (E-E-A-T Critical)

Hazard Classification:

-

Skin Sensitizer:

-haloamides are potent alkylating agents. They can modify cysteine residues in skin proteins, leading to contact dermatitis. -

Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]

Handling Protocol:

-

Double Glove: Nitrile gloves are generally sufficient, but double gloving is recommended during the handling of the pure oil.

-

Quenching: Any spills should be treated with a solution of 10% sodium thiosulfate and dilute base. Thiosulfate acts as a soft nucleophile to displace the chloride, rendering the molecule non-electrophilic and safer for disposal.

References

-

PubChem. (2025).[1][2] this compound (Compound).[1][3][4] National Library of Medicine.[1] [Link]

- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Reference for Nucleophilic Acyl Substitution and Finkelstein mechanisms).

-

ECHA. (2024).[2] Registration Dossier: this compound. European Chemicals Agency.[1][2] [Link] (General hazard data for alpha-chloroamides).[1]

Sources

- 1. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS 67791-81-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Nucleophilic Reactivity Profile of 2-Chloro-N-ethylpropanamide

Topic: "2-chloro-N-ethylpropanamide" reactivity with nucleophiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 67791-81-5) serves as a critical electrophilic building block in the synthesis of peptidomimetics,

This guide provides a mechanistic breakdown of its reactivity with soft (thiols, amines) versus hard (alkoxides) nucleophiles, offering optimized protocols to maximize substitution yields while suppressing the formation of the N-ethylacrylamide byproduct.

Molecular Architecture & Reactivity Landscape

The molecule features a secondary amide group adjacent to a secondary alkyl chloride. This proximity creates a "push-pull" electronic environment:

-

Inductive Effect: The carbonyl group is electron-withdrawing, increasing the acidity of the

-proton ( -

Steric Environment: The

-ethyl group and the

Electronic Reactivity Matrix

| Site | Reactivity Type | Key Nucleophiles | Outcome |

| C-2 ( | Electrophile ( | Amines, Azides, Thiols | |

| H-2 ( | Acidic ( | Alkoxides, Hydrides | N-ethylacrylamide (Elimination) |

| Amide Oxygen | Internal Nucleophile | N/A | Epimerization / Solvolysis (NGP) |

Mechanistic Pathways: Substitution vs. Elimination

The core challenge in utilizing this compound is controlling the chemoselectivity between substitution and elimination.

Nucleophilic Substitution ( )

Reaction with soft nucleophiles (e.g., benzylamine, sodium azide, thiophenol) in polar aprotic solvents (DMSO, DMF, MeCN) typically proceeds via an

-

Kinetics: Second-order kinetics, rate

. -

Stereochemistry: Inversion of configuration at C-2. However, if the reaction is performed in protic solvents or with weak nucleophiles, the amide oxygen may transiently attack the

-carbon, forming an unstable imino-lactone intermediate (NGP), leading to retention or racemization.

-Elimination ( )

Reaction with hard, basic nucleophiles (e.g.,

-

Product: N-ethylacrylamide (

). -

Thermodynamics: The formation of the conjugated

-unsaturated system is thermodynamically favorable, particularly at elevated temperatures (

Visualization of Reaction Pathways

The following diagram maps the divergent pathways based on nucleophile selection.

Figure 1: Divergent reactivity pathways. Soft nucleophiles favor substitution (

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Aminolysis)

This protocol minimizes elimination by using a mild base scavenger and controlled temperature.

Reagents:

-

This compound (1.0 eq)

-

Primary/Secondary Amine (1.2 eq)

- (1.5 eq) or DIPEA (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

-

Dissolution: Dissolve this compound in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add

(powdered) to the solution. Note: Inorganic bases are preferred over TEA to reduce E2 competition. -

Nucleophile Addition: Add the amine dropwise at

C to suppress initial exotherm. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If reaction is sluggish, add NaI (0.1 eq) to catalyze via the Finkelstein reaction (in situ formation of the more reactive iodide).

-

-

Workup: Filter off solids (

). Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

Protocol B: Thiazolidinone Scaffold Construction

Reaction with thiourea does not typically yield aromatic thiazoles directly (as with ketones) but forms iminothiazolidinones.

Reagents:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Solvent: Ethanol (EtOH)

Workflow:

-

Reflux the mixture in EtOH for 4–6 hours.

-

The product often precipitates as the hydrochloride salt of the 2-imino-4-methyl-N-ethylthiazolidin-5-one (or tautomer).

-

Isolate by filtration.[1]

Critical Parameters & Troubleshooting

| Issue | Cause | Corrective Action |

| High Elimination Byproduct | Base is too strong or hindered (e.g., TEA, | Switch to inorganic bases ( |

| Low Conversion | Steric hindrance of the | Add catalytic Sodium Iodide (NaI, 10 mol%) to generate the transient |

| Hydrolysis | Wet solvents. | Use anhydrous solvents. The C-Cl bond is susceptible to hydrolysis to the |

Neighboring Group Participation (NGP)

In solvolytic conditions (e.g., heating in alcohols without strong base), the amide oxygen can attack the C-Cl center. This forms a transient oxazolinium ion. If the starting material is chiral, this pathway can lead to retention of configuration (double inversion) or racemization, rather than the pure inversion expected from

Figure 2: NGP mechanism where amide oxygen acts as an internal nucleophile, affecting stereochemistry.

Safety & Handling

-

Skin Sensitization:

-Haloamides are potent alkylating agents and known skin sensitizers. They can cause allergic contact dermatitis. Double-gloving (Nitrile) and working in a fume hood is mandatory. -

Lachrymator Potential: While less volatile than

-chloroacetamides, the compound may still exhibit lachrymatory properties. -

Waste Disposal: Quench unreacted halides with aqueous ammonia or thiourea before disposal to destroy alkylating potential.

References

-

Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrophilicity of 2-chloro-N-ethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Electrophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the concept of electrophilicity has evolved from a classical chemical principle to a pivotal tool in the design of highly specific and potent therapeutic agents. The deliberate incorporation of electrophilic "warheads" into drug candidates has enabled the development of covalent inhibitors that form a stable bond with their biological targets. This strategy can offer significant advantages, including prolonged duration of action and enhanced potency. However, the reactivity of these electrophiles must be meticulously calibrated to ensure target specificity and minimize off-target effects that can lead to toxicity. This guide provides a comprehensive examination of the electrophilicity of 2-chloro-N-ethylpropanamide, a representative α-chloro amide, offering both theoretical understanding and practical methodologies for its assessment.

Unveiling the Electrophilic Nature of this compound

The electrophilicity of this compound is fundamentally dictated by its molecular architecture. The presence of a chlorine atom on the carbon alpha to the carbonyl group creates an electron-deficient center, rendering it susceptible to attack by nucleophiles.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 67791-81-5[2]

-

Molecular Formula: C₅H₁₀ClNO[1]

-

Molecular Weight: 135.59 g/mol [2]

The key to its reactivity lies in the polarization of the C-Cl bond, which is further amplified by the electron-withdrawing inductive effect of the adjacent carbonyl group. This electronic arrangement makes the α-carbon a prime target for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[3][4]

The Sₙ2 Reaction: A Mechanistic Overview

The reaction of this compound with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. This is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside of the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon is chiral.

Caption: Workflow for the experimental determination of kᵢₙₐ꜀ₜ/Kᵢ.

Data Presentation:

| Nucleophile | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |

| Glutathione | Experimental Value |

| Cysteine | Experimental Value |

| N-acetylcysteine | Experimental Value |

| Note: This table should be populated with experimentally determined values. |

Computational Assessment of Electrophilicity

Computational chemistry provides powerful tools to predict and rationalize the electrophilic character of a molecule. Key descriptors include the global electrophilicity index (ω) and Fukui functions.

Global Electrophilicity Index (ω)

The global electrophilicity index, ω, quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher value of ω indicates a greater electrophilicity.

Fukui Functions

Fukui functions (f(r)) identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. The Fukui function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f⁻(r) indicates the propensity to donate an electron (electrophilic attack). [5][6]

Protocol: Computational Workflow for Electrophilicity Prediction

This protocol outlines a general workflow for calculating the global electrophilicity index and Fukui functions using Density Functional Theory (DFT).

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Jaguar) [7][8][9]* A molecular visualization program (e.g., GaussView, Avogadro, Chemcraft)

Procedure:

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G*).

-

-

Calculation of Neutral, Anionic, and Cationic Species:

-

Perform single-point energy calculations for the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons) using the optimized geometry of the neutral species.

-

-

Calculation of Electrophilicity Descriptors:

-

Calculate the ionization potential (IP = E(N-1) - E(N)) and electron affinity (EA = E(N) - E(N+1)).

-

Calculate the electronic chemical potential (μ ≈ -(IP + EA)/2) and chemical hardness (η ≈ IP - EA).

-

Calculate the global electrophilicity index (ω = μ²/2η).

-

-

Calculation of Fukui Functions:

-

Calculate the atomic charges for the neutral, anionic, and cationic species.

-

Calculate the condensed Fukui functions for each atom:

-

f⁺ = q(N+1) - q(N) (for nucleophilic attack)

-

f⁻ = q(N) - q(N-1) (for electrophilic attack)

-

-

The atom with the highest f⁺ value is the most likely site for nucleophilic attack.

-

Caption: Computational workflow for predicting electrophilicity.

Implications in Drug Development and Safety Considerations

The electrophilicity of this compound and related α-chloro amides has significant implications in drug design and development.

-

Covalent Inhibition: These compounds can serve as "warheads" in the design of targeted covalent inhibitors. By tuning the electrophilicity of the α-carbon, it is possible to achieve a desired level of reactivity towards a specific nucleophilic residue (e.g., cysteine, serine, lysine) in a target protein.

-

Toxicity: Uncontrolled reactivity can lead to off-target covalent modification of other biological macromolecules, which is a common mechanism of drug-induced toxicity. Therefore, a thorough understanding and quantification of the electrophilicity of any drug candidate containing such a motif is crucial for safety assessment.

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). [10][11][12]

Conclusion

The electrophilicity of this compound is a well-defined chemical property that can be both harnessed for therapeutic benefit and a source of potential toxicity. A multi-faceted approach, combining experimental kinetic studies and computational modeling, is essential for a comprehensive understanding of its reactivity. The protocols and theoretical frameworks presented in this guide provide a robust foundation for researchers to assess the electrophilic potential of this and similar molecules, enabling the rational design of safer and more effective covalent drugs.

References

- Time in JP. Google Search.

-

2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620. PubChem. [Link]

-

(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

-

Running Rowan's Fukui Index Calculation Workflow. Rowan Documentation. [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. [Link]

-

Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]

-

SN2 reaction kinetics. YouTube. [Link]

-

How to calculate Fukui functions using Gaussian 09W | Electrophilic and Nucleophilic sites. YouTube. [Link]

-

2-chloro-n-[2-(thiophen-2-yl)ethyl]propanamide. PubChem. [Link]

-

11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

-

2-chloro-N-ethyl-propanamide CAS NO.67791-81-5. Hangzhou J&H Chemical Co., Ltd. [Link]

-

How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Publications. [Link]

-

Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrödinger. [Link]

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Royal Society of Chemistry. [Link]

-

ARTICLE. The Royal Society of Chemistry. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]

-

Suggest a synthesis pathway for N-ethylpropanamide from alkenes. Study.com. [Link]

-

Propanamide, 2-chloro-N,N-diethyl-. US EPA. [Link]

-

Fukui Indices & Global Electrophilicity. Rowan Newsletter. [Link]

-

Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

- A kind of preparation method of 2-chloroethylamine hydrochloride.

-

DFT studies on the reaction mechanism of Ru(II)-catalyzed the C H activation of aromatic amide and alkylation of non-active olefins. ResearchGate. [Link]

-

Nucleophilic Substitution Reactions (SN1 and SN2). University of Calgary. [Link]

Sources

- 1. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 67791-81-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Running Rowan's Fukui Index Calculation Workflow | Rowan Documentation [docs.rowansci.com]

- 6. rowansci.substack.com [rowansci.substack.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Schrödinger Customer Portal [my.schrodinger.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

"2-chloro-N-ethylpropanamide" stability and storage conditions

This technical guide details the stability profile and storage protocols for 2-chloro-N-ethylpropanamide (CAS 67791-81-5), an

Chemical Identity & Physicochemical Baseline

Before addressing stability, we must establish the compound's baseline properties, as these dictate its degradation susceptibility.

| Property | Data | Relevance to Stability |

| IUPAC Name | This compound | Defines functional groups (secondary amide, |

| CAS Number | 67791-81-5 | Unique identifier for tracking batches. |

| Molecular Formula | Low molecular weight (135.59 g/mol ). | |

| Structure | Contains a labile C-Cl bond adjacent to a carbonyl. | |

| Physical State | Solid (typically crystalline) or Oil | Low melting point solids are prone to "oiling out" if impure. |

| Reactivity Class | Alkylating Agent / Electrophile | High reactivity toward nucleophiles (amines, thiols, water). |

Stability & Degradation Mechanisms[1]

The stability of this compound is governed by three primary competing pathways: Hydrolysis , Thermal Elimination , and Nucleophilic Substitution . Understanding these mechanisms is crucial for troubleshooting purity loss.

Hydrolysis (Moisture Sensitivity)

Like most amides, the amide bond is relatively stable at neutral pH. However, the presence of the electron-withdrawing chlorine atom at the

-

Mechanism: Water attacks the carbonyl carbon, leading to a tetrahedral intermediate.[1] Under acidic conditions (often generated by trace HCl from degradation), this collapses to release ethylamine and 2-chloropropionic acid.

-

Critical Control: Moisture content must be kept <0.5% to prevent autocatalytic hydrolysis.

Thermal Elimination (Dehydrohalogenation)

The most critical instability factor for

-

Mechanism: The

-hydrogen (on the terminal methyl group of the propionyl chain) is acidic. Upon heating, the molecule can undergo -

Autocatalysis: The released HCl catalyzes further hydrolysis of the amide bond, creating a runaway degradation loop.

-

Reaction:

Nucleophilic Substitution ( )

The C-Cl bond is highly reactive toward nucleophiles. If the compound is stored in solvents containing nucleophilic impurities (e.g., alcohols, amines), the chlorine is readily displaced.

-

Implication: Do not use protic solvents (methanol, ethanol) for long-term storage of stock solutions.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. Note that HCl generation (yellow path) accelerates hydrolysis (red path).

Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage protocol is mandatory to maintain >98% purity over 12 months.

Primary Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal elimination of HCl. Room temperature storage significantly accelerates degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture. |

| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (preventing C-Cl homolysis). PTFE liner prevents leaching of plasticizers by the chlorinated moiety. |

| Desiccation | Required | The compound is potentially hygroscopic. Store the vial inside a secondary container with active desiccant (e.g., silica gel or molecular sieves). |

Handling Stock Solutions

Researchers often solubilize the compound for assays. Follow these rules:

-

Solvent Choice: Use DMSO or Anhydrous DMF . Avoid alcohols (MeOH, EtOH) as they can act as nucleophiles over time.

-

Shelf Life:

-

Freeze-Thaw: Limit to < 3 cycles. Aliquot stock solutions immediately upon preparation.

Storage Decision Logic

Figure 2: Decision tree for optimal storage based on physical state and duration.

Safety & Toxicology (SDS Summary)

While this guide focuses on stability, safety dictates handling procedures.

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.

-

Signal Word: WARNING .

-

Hazard Statement (H302): Harmful if swallowed.

-

Precautionary Measure: Wear nitrile gloves. The

-chloro motif makes this a potential alkylating agent; avoid all skin contact.

References

-

PubChem. (2025). This compound (Compound). National Library of Medicine. [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis: Acid and Base Catalyzed Mechanism. [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Use of 2-Chloro-N-ethylpropanamide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Novel Chemistries with 2-Chloro-N-ethylpropanamide

This compound, a member of the α-chloro amide family of compounds, presents itself as a versatile electrophilic reagent for the alkylation of various nucleophiles. Its utility in synthetic organic chemistry, particularly in the construction of carbon-nitrogen bonds, is of significant interest to researchers in medicinal chemistry and materials science. The presence of a chlorine atom on the α-carbon to the amide carbonyl group activates the molecule for nucleophilic substitution reactions, making it an effective alkylating agent for primary and secondary amines, as well as other nucleophilic species.

This document provides a comprehensive guide to the practical application of this compound as an alkylating agent, with a focus on the N-alkylation of secondary amines. The protocols and insights provided herein are grounded in established principles of organic chemistry and are designed to equip researchers with the knowledge to safely and effectively utilize this reagent in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₁₀ClNO | PubChem |

| Molecular Weight | 135.59 g/mol | PubChem |

| Appearance | White to off-white solid | (Assumed based on related compounds) |

| CAS Number | 67791-81-5 | PubChem |

Reaction Mechanism: A Stepwise Approach to N-Alkylation

The N-alkylation of a secondary amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic α-carbon of this compound.

-

Transition State: A transient pentacoordinate transition state is formed, where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond.

-

Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated N-alkylated product.

-

Deprotonation: A base present in the reaction mixture deprotonates the newly formed ammonium salt to yield the final, neutral N-alkylated amide product and the corresponding protonated base.

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Safety and Handling: A Prudent Approach to a Reactive Reagent

This compound is classified as harmful if swallowed[1]. As with all α-chloro amides and alkylating agents in general, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Summary:

| Hazard Statement | GHS Classification |

| Harmful if swallowed | H302 |

Precautions:

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a detailed procedure for the N-alkylation of a generic secondary amine with this compound. The specific conditions may require optimization depending on the nucleophilicity of the amine and the desired reaction kinetics.

Materials:

-

This compound

-

Secondary amine (e.g., diethylamine, morpholine)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Experimental Workflow:

Caption: General workflow for the N-alkylation reaction.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the secondary amine (1.0 eq.) and the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).

-

Addition of Base: Add the base (e.g., anhydrous potassium carbonate, 1.5 eq., or triethylamine, 1.2 eq.) to the stirred solution.

-

Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-alkylated product.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently reactive amine; Inactive base; Low reaction temperature | Increase reaction temperature; Use a stronger, non-nucleophilic base (e.g., DBU); Consider a more polar solvent (e.g., DMF) |

| Formation of multiple products | Over-alkylation (if primary amine is present); Side reactions | Use a slight excess of the amine; Control the stoichiometry of the alkylating agent carefully |

| Difficult purification | Co-eluting impurities | Optimize the solvent system for column chromatography; Consider derivatization to aid separation; Recrystallization may be an option for solid products |

Conclusion

This compound serves as a valuable and reactive alkylating agent for the synthesis of N-substituted amides. The protocol and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic potential of this reagent. By adhering to the principles of safe laboratory practice and employing systematic reaction optimization, scientists can confidently incorporate this compound into their synthetic strategies to access novel molecular architectures for various applications in drug discovery and materials science.

References

-

PubChem. This compound. [Link]

-

European Chemicals Agency (ECHA). This compound. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Note: Synthesis and Characterization of 2-Chloro-N-ethylpropanamide

Part 1: Executive Summary & Safety Directive

Scope and Utility

This application note details the controlled synthesis of 2-chloro-N-ethylpropanamide (CAS: 67791-81-5), a functionalized aliphatic amide. This compound serves as a versatile electrophilic building block in the synthesis of heterocyclic scaffolds, agrochemicals, and pharmaceutical intermediates. Its

Operational Safety (Critical)

WARNING: This protocol involves the use of 2-chloropropionyl chloride and ethylamine .

-

2-Chloropropionyl chloride is a lachrymator and highly corrosive. It reacts violently with water to release hydrogen chloride (HCl) gas.[1]

-

Ethylamine is a volatile, flammable, and toxic amine.

-

Engineering Controls: All operations must be performed within a certified chemical fume hood maintaining a face velocity of at least 100 fpm.

-

PPE: Nitrile gloves (double-gloved recommended for acid chlorides), chemical splash goggles, and a flame-resistant lab coat are mandatory.

Part 2: Technical Narrative & Methodology

Mechanistic Rationale

The synthesis utilizes a Nucleophilic Acyl Substitution pathway.[1] The choice of the acid chloride route over direct carboxylic acid coupling (using DCC/EDC) is driven by atom economy and reaction kinetics.

-

Activation: The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic due to the inductive effect of both the chlorine atom and the oxygen.

-

Nucleophilic Attack: The lone pair on the nitrogen of ethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The reformation of the carbonyl double bond expels the chloride ion (a good leaving group).

-

Acid Scavenging: The reaction generates HCl.[1] An auxiliary base, Triethylamine (TEA) , is employed to sequester the acid as triethylamine hydrochloride, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.

Experimental Protocol: Anhydrous Acylation

Reagents & Materials

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Chloropropionyl Chloride | Electrophile | 1.0 | 126.97 | 12.7 g (100 mmol) |

| Ethylamine (2.0M in THF) | Nucleophile | 1.05 | 45.08 | 52.5 mL |

| Triethylamine (TEA) | Base (Scavenger) | 1.2 | 101.19 | 16.7 mL |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 150 mL |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

-

Purge the system with dry nitrogen (

) to remove atmospheric moisture. -

Charge the flask with Ethylamine (2.0M in THF) and Triethylamine .

-

Dilute with DCM (100 mL) and cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.

Step 2: Controlled Addition

-

Dilute 2-Chloropropionyl chloride in remaining DCM (50 mL) in the addition funnel.

-

Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.

-

Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately. Ensure vigorous stirring to maintain homogeneity.

Step 3: Reaction Maintenance

-

Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally.

-

Stir for 3–4 hours.

-

Validation: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the acid chloride (visualized by stain) indicates completion.

Step 4: Work-up and Isolation

-

Quench the reaction by adding cold water (100 mL) .

-

Transfer to a separatory funnel. Separate the organic layer.[2]

-

Wash the organic phase sequentially with:

-

1M HCl (50 mL) – Removes unreacted amine/TEA.

-

Sat.

(50 mL) – Neutralizes residual acid. -

Brine (50 mL) – Dries the organic layer.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 5: Purification

-

If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).

-

Target Yield: 85–92% (Colorless to pale yellow oil/low-melting solid).

Part 3: Visualization & Data

Process Workflow Diagram

Caption: Figure 1. Synthesis workflow for this compound via Schotten-Baumann conditions.

Physicochemical Characterization Data

| Property | Value | Source/Method |

| Molecular Formula | Calculated | |

| Molecular Weight | 135.59 g/mol | Calculated |

| Appearance | Colorless oil / Low melting solid | Experimental Observation |

| Boiling Point | ~239°C (Predicted) | ChemicalBook [1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Experimental |

| IR Spectrum | Amide C=O stretch (~1650 cm⁻¹) | Spectral Database |

| 1H NMR (CDCl3) | Predicted/Literature Consensus |

Part 4: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 105620, this compound. Retrieved from [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution mechanisms).

Sources

Application Note: Quantitative Analysis of 2-chloro-N-ethylpropanamide by HPLC-UV

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 2-chloro-N-ethylpropanamide . As an

The Analytical Challenge:

The molecule lacks a strong chromophore (aromatic ring), relying solely on the amide carbonyl (

Compound Profile & Properties

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 67791-81-5 |

| Molecular Formula | |

| Molecular Weight | 135.59 g/mol |

| Structure | Aliphatic secondary amide with |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Moderately soluble in water. |

| UV Max | ~205-210 nm (weak); negligible >240 nm. |

| Reactivity | Susceptible to nucleophilic substitution at the |

Method Development Strategy

Column Selection: The Hydrophobic Balance

Since this compound is a small, moderately polar molecule, standard C18 columns often provide insufficient retention (

-

Selected Phase: C18-AQ (Aqueous stable) or a high-density End-capped C18 .

-

Reasoning: The "AQ" chemistry allows the use of 100% aqueous mobile phase if necessary to retain the polar analyte away from the solvent front.

Mobile Phase & Detection

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), which is crucial when detecting at 210 nm.

-

Buffer: 0.1% Phosphoric Acid (

). -

Reasoning: Acidic pH (~2.5) suppresses silanol activity on the column (reducing tailing) and ensures the amide remains neutral. Phosphoric acid is transparent at low UV wavelengths.

Detailed Analytical Protocol

Instrumentation & Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA or VWD Detector |

| Column | Agilent Zorbax SB-C18 or equivalent (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 210 nm (Reference: 360 nm / none) |

| Run Time | 15 minutes |

Gradient Program

Note: An isocratic method (80:20 Water:ACN) is often sufficient, but a gradient is recommended to clear the column of late-eluting synthesis byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound reference standard.

-

Dissolve in 5 mL Acetonitrile (sonicate if necessary).

-

Dilute to volume (10 mL) with water.

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase A (Initial conditions).

-

Critical: Matching the diluent to the initial mobile phase prevents peak distortion ("solvent effect") for early eluting peaks.

-

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data reporting, emphasizing the critical decision points for "Low UV" analytes.

Figure 1: End-to-end analytical workflow for this compound analysis.

Method Validation (ICH Q2(R2) Aligned)

Validation must follow the ICH Q2(R2) guidelines, recently updated to include stricter lifecycle management concepts.

Specificity

Inject the solvent blank, placebo (if applicable), and known synthesis precursors (e.g., ethylamine, 2-chloropropionyl chloride).

-

Acceptance Criteria: No interfering peaks at the retention time of this compound (

min). Purity angle < Purity threshold (if using PDA).

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

-

Acceptance Criteria: Correlation coefficient (

)

Sensitivity (LOD/LOQ)

Crucial for impurity analysis. Determine based on Signal-to-Noise (S/N) ratio.

-

Limit of Detection (LOD): S/N

3:1 (typically ~0.5 µg/mL). -

Limit of Quantitation (LOQ): S/N

10:1 (typically ~1.5 µg/mL).

Accuracy (Recovery)

Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%).

-

Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & Optimization Logic

When analyzing low-UV absorbing amides, baseline stability is the primary failure mode. Use the following logic tree to diagnose issues.

Figure 2: Troubleshooting decision tree for optimizing low-UV detection of amides.

References

-

ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4][5] [Link]

-

U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link][5]

-

PubChem. (n.d.).[2][3] this compound (Compound Summary). National Library of Medicine. [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for RP-HPLC mechanisms).

Sources

- 1. database.ich.org [database.ich.org]

- 2. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

Application Note: Kinetic Characterization of 2-Chloro-N-ethylpropanamide as a Tunable Cysteine-Reactive Probe

Executive Summary

This application note details the protocol for utilizing 2-chloro-N-ethylpropanamide (CAS 67791-81-5) as a covalent fragment probe for identifying and characterizing "druggable" cysteine residues in target enzymes. Unlike highly reactive

This guide is designed for medicinal chemists and enzymologists. It moves beyond simple IC

Mechanistic Background

The "Warhead" Chemistry

This compound functions as a weak electrophile. The mechanism of inhibition involves a specific nucleophilic attack by a catalytic or non-catalytic cysteine thiolate (

Why this molecule?

-

Steric Tuning: The methyl group at the

-position (making it a propanamide rather than an acetamide) introduces steric hindrance. This slows the rate of non-specific alkylation (e.g., with Glutathione), thereby increasing selectivity for the target enzyme's active site. -

Electronic Tuning: The inductive effect of the methyl group slightly reduces the electrophilicity of the

-carbon compared to 2-chloroacetamide.

Reaction Pathway Diagram

Figure 1: Two-step covalent inhibition mechanism. The inhibitor first binds reversibly (

Experimental Protocols

Pre-requisite:

-

Target Enzyme: A cysteine-dependent enzyme (e.g., Papain, Caspase, or SARS-CoV-2 Mpro).

-

Substrate: A fluorogenic or chromogenic substrate appropriate for the target.

-

Buffer: Must be free of DTT or

-mercaptoethanol during the assay, as exogenous thiols will quench the inhibitor. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic toward alkyl halides.

Protocol A: Time-Dependent Inhibition Assay (k_obs Determination)

Standard IC

Workflow:

-

Preparation:

-

Prepare a 100x stock of this compound in 100% DMSO.

-

Prepare Enzyme Working Solution (2x final concentration) in Assay Buffer.

-

Prepare Substrate Solution (2x final concentration).

-

-

Incubation (The "Kinetics Run"):

-

In a 96-well black plate, add 50 µL of Enzyme Solution.

-

Add 1 µL of Inhibitor (various concentrations: e.g., 0, 10, 50, 100, 250, 500 µM).

-

Immediately add 50 µL of Substrate Solution to initiate the reaction.

-

Note: This is the "Continuous Method." Alternatively, use the "Discontinuous Method" (pre-incubate enzyme + inhibitor, then aliquot into substrate) if the reaction is slow.

-

-

Detection:

-

Monitor fluorescence (RFU) continuously every 30 seconds for 60–90 minutes.

-

-

Data Processing:

-

The Progress Curve (Product vs. Time) will show curvature (exponential decay of rate) rather than linearity.

-

Fit each curve to the equation:

- = Product (RFU)

- = Initial velocity

-

= Observed rate constant of inactivation for that specific concentration

-

Protocol B: Jump-Dilution Assay (Reversibility Check)

To confirm the inhibition is covalent (irreversible) and not just a tight-binding reversible interaction.

-

Incubation: Incubate Enzyme with this compound at a concentration of

for 1 hour. -

Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

-

Control: Perform the same dilution with DMSO-treated enzyme.

-

Readout:

-

Recovery of Activity: If the enzyme regains activity over time, the inhibitor is reversible.

-

No Recovery: If the enzyme remains inactive (flatline) compared to control, the inhibition is irreversible/covalent.

-

Protocol C: Intact Protein Mass Spectrometry (Validation)

-

Incubate Enzyme (5 µM) with Inhibitor (50 µM) for 2 hours.

-

Quench with 0.1% Formic Acid.

-

Analyze via LC-MS (Q-TOF or Orbitrap).

-

Expected Result: A mass shift of +99.5 Da .

Data Analysis & Interpretation

Calculating k_inact and K_I

Plot the

Equation:

- : The maximum rate of covalent bond formation at infinite inhibitor concentration.

- : The affinity of the initial non-covalent binding step.

- : The second-order rate constant (efficiency of the inhibitor).

Table 1: Example Data Layout for this compound

| Parameter | Value (Hypothetical) | Interpretation |

| 150 µM | Moderate initial affinity (typical for fragments). | |

| 0.05 min | Slow, "tunable" reactivity. Ideal for selectivity. | |

| 333 M | Efficiency metric. Compare this across analogs. | |

| Mass Shift | +99.1 Da | Confirms mono-alkylation event. |

Troubleshooting & Critical Considerations

pH Dependency

The reactivity of this compound relies on the target cysteine being in the thiolate form (

-

Observation: If potency drops significantly at pH < 6.0, the target cysteine likely has a standard pKa (~8.0).

-

Optimization: Ensure assay buffer pH is near the physiological optimum of the enzyme (usually pH 7.2–7.5).

Stability

Alpha-chloroamides are susceptible to hydrolysis in highly alkaline buffers.

-

Storage: Store 100 mM stocks in anhydrous DMSO at -20°C.

-

Working Solution: Prepare fresh in buffer; do not store aqueous dilutions for >4 hours.

Non-Specific Binding

If

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

-

Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society 141, 22, 8951–8968 (2019). Link

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 12, 5673–5724 (2019). Link

-

PubChem Compound Summary. "this compound (CID 105620)." National Library of Medicine. Link

Sources

Application Notes & Protocols: Synthesis and Application of 2-Chloro-N-ethylpropanamide and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-ethylpropanamide and its derivatives, a class of compounds that serve as versatile intermediates in medicinal chemistry and agrochemical development. We delve into the core chemical principles governing their synthesis, present detailed, field-proven protocols, and explore their applications as reactive synthons for creating diverse molecular libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.

Introduction: The Strategic Importance of α-Chloro Amides

The N-alkyl-α-chloroamide moiety is a cornerstone functional group in modern organic synthesis. Compounds like this compound are not typically the final bioactive molecules but rather crucial, reactive intermediates. Their significance lies in the strategic placement of a chlorine atom on the α-carbon to the amide carbonyl. This chlorine atom acts as an excellent leaving group, susceptible to nucleophilic substitution, thereby providing a robust handle for molecular elaboration and the introduction of diverse functional groups.

This reactivity makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and herbicides. For instance, the broader class of chloroacetamide herbicides functions by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants, a mechanism that highlights the biological relevance of this structural class.[1][2][3] Therefore, mastering the synthesis of these derivatives is a key enabling step for discovery campaigns in multiple scientific domains.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound and its derivatives is the Schotten-Baumann reaction, a classic method for forming amides from acyl chlorides and amines.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Rationale:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-chloropropanoyl chloride).[6]

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[6]

-

Carbonyl Reformation and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

The use of a non-nucleophilic base is critical to scavenge the hydrogen chloride (HCl) generated during the reaction.[7] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Sources

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. wssa.net [wssa.net]

- 3. researchgate.net [researchgate.net]

- 4. Amide Synthesis [fishersci.dk]

- 5. WO2019198367A1 - Method for producing n-acyl-amino group-containing compound - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Technical Support Center: Production of 2-chloro-N-ethylpropanamide

Welcome to the technical support center for the synthesis of 2-chloro-N-ethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and minimize the formation of impurities.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the degradation of starting materials or the formation of side products.

-

Cause 1: Hydrolysis of 2-chloropropionyl chloride. 2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1] This reaction consumes the acyl chloride, reducing the amount available to react with ethylamine.

-

Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.

-

-

Cause 2: Competing elimination reaction. Under certain conditions, 2-chloropropionyl chloride can undergo dehydrochlorination to form methylketene, which can then dimerize.[2] This side reaction is more prevalent at elevated temperatures.

-

Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of 2-chloropropionyl chloride.

-

-

Cause 3: Inefficient stirring. Poor mixing can lead to localized "hot spots" and uneven concentrations of reactants, promoting side reactions and reducing the efficiency of the main reaction.

-

Solution: Use a suitable stir bar or overhead stirrer to ensure vigorous and homogeneous mixing of the reaction mixture.

-

Question 2: I'm observing an unexpected solid precipitate in my reaction mixture. What could it be?

Answer:

The formation of a solid precipitate is a common observation in this reaction.

-

Primary Culprit: Ethylammonium chloride. The reaction between 2-chloropropionyl chloride and ethylamine produces one equivalent of hydrogen chloride (HCl) as a byproduct. This HCl will readily react with the excess ethylamine present in the reaction mixture to form ethylammonium chloride, which is a salt and often insoluble in common organic solvents.[3][4]

-

Confirmation: The precipitate can be isolated by filtration and characterized by its melting point and spectroscopic methods (e.g., NMR).

-

Mitigation: This is an expected byproduct. It is typically removed by filtration at the end of the reaction. Using a tertiary amine base (e.g., triethylamine) as an acid scavenger can also lead to the formation of a hydrochloride salt precipitate (triethylammonium chloride).

-

Question 3: My final product is contaminated with a higher molecular weight impurity. What is its likely identity and how can I prevent its formation?

Answer:

A higher molecular weight impurity could be a result of over-alkylation or side reactions of the product.

-

Cause: N-alkylation of the product. The newly formed this compound still possesses a reactive chlorine atom. This can react with another molecule of ethylamine in a nucleophilic substitution reaction, leading to the formation of a secondary amine derivative. While less likely with a secondary amide, it's a possibility, especially with prolonged reaction times or high temperatures. A more likely scenario is the over-alkylation of ethylamine itself, leading to diethylamine and triethylamine, which can then react with 2-chloropropionyl chloride to form the corresponding amides.[5][6]

-

Prevention:

-

Control Stoichiometry: Use a moderate excess of ethylamine (typically 2.0-2.2 equivalents) to ensure complete reaction with the acyl chloride while minimizing the potential for side reactions.

-

Temperature Control: Maintain a low reaction temperature to reduce the rate of side reactions.

-

Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed to avoid the formation of byproducts.

-

-

Question 4: My NMR spectrum shows a complex multiplet in the region where I expect the quartet for the ethyl group. What could be the reason?

Answer:

This could indicate the presence of isomeric impurities or unreacted starting materials.

-

Possible Cause 1: Presence of 3-chloro-N-ethylpropanamide. Depending on the synthesis of the starting material, 2-chloropropionyl chloride, there might be traces of its isomer, 3-chloropropionyl chloride. This would lead to the formation of the corresponding isomeric amide, which would have a different NMR spectrum.

-

Solution: Ensure the purity of your 2-chloropropionyl chloride starting material using a suitable analytical method like GC-MS before starting the reaction.[7]

-

-

Possible Cause 2: Unreacted Ethylamine. If the product is not properly purified, residual ethylamine or its salt can complicate the NMR spectrum.

-

Solution: Implement a thorough work-up procedure, including washing the organic layer with dilute acid (to remove excess amine) and then with water and brine.

-

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Aprotic solvents are preferred to avoid reaction with 2-chloropropionyl chloride. Dichloromethane (DCM) and diethyl ether are commonly used. DCM is often favored due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

Q2: Why is it necessary to use an excess of ethylamine?

A2: Two equivalents of ethylamine are required per equivalent of 2-chloropropionyl chloride. The first equivalent acts as the nucleophile to form the amide bond. The second equivalent acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[3][4][8] This prevents the protonation of the unreacted ethylamine, which would render it non-nucleophilic.

Q3: Can I use a different base to neutralize the HCl?

A3: Yes, a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) can be used as an acid scavenger. In this case, only one equivalent of ethylamine is theoretically needed. However, using a slight excess of the primary amine is still recommended to ensure complete conversion. The advantage of using a tertiary amine is that it can sometimes simplify the work-up procedure.

Q4: What is the best method to purify the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Aqueous Work-up: A standard aqueous work-up involving washing the organic layer with dilute acid, water, and brine is essential to remove unreacted ethylamine, ethylammonium chloride, and other water-soluble impurities.

-

Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.[4]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and convenient method. A developing system such as 30% ethyl acetate in hexanes can be used to separate the starting material (2-chloropropionyl chloride, which will likely be hydrolyzed to 2-chloropropionic acid on the TLC plate) from the product. Gas chromatography-mass spectrometry (GC-MS) provides a more detailed analysis and can be used to identify and quantify the reactants, products, and any impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

2-chloropropionyl chloride

-

Ethylamine (2.0 M solution in THF or as a neat liquid)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve ethylamine (2.2 equivalents) in anhydrous DCM and add it to the flask.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the 2-chloropropionyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the precipitated ethylammonium chloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-